2-Hydroxypentanoate

Vue d'ensemble

Description

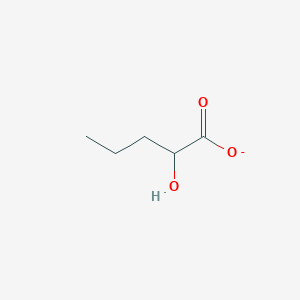

2-hydroxypentanoate is the pentanoate anion substituted at the alpha-carbon by a hydroxy group. The conjugate base of 2-hydroxypentanoic acid, it is the predominant species at physiological pH. It has a role as a metabolite. It is a conjugate base of a 2-hydroxypentanoic acid.

Applications De Recherche Scientifique

Metabolic Pathways

2-Hydroxypentanoate plays a significant role in metabolic processes, particularly in the degradation of aromatic compounds. Research has shown that specific genes responsible for the metabolism of this compound are crucial for the growth of certain bacterial strains on biphenyl and ethylbenzene substrates. For instance, studies involving Rhodococcus sp. strain RHA1 demonstrated that the introduction of plasmids containing intact metabolic genes restored growth capabilities on biphenyl, indicating that these genes are essential for the primary metabolism of this compound during degradation processes .

Table 1: Key Metabolic Pathway Genes Involved with this compound

| Gene Name | Function | Organism |

|---|---|---|

| bphGF1E1 | Primary metabolism of biphenyl and ethylbenzene | Rhodococcus sp. RHA1 |

| bphD1 | Degradation of biphenyl to benzoate | Rhodococcus sp. RHA1 |

| etbCbphD1E2F2 | Involved in toxic metabolite prevention | Rhodococcus sp. RHA1 |

Therapeutic Applications

The therapeutic potential of this compound is also noteworthy. Compounds derived from or related to this compound have been explored for their effects on various health conditions, particularly in the context of neuroprotection and metabolic disorders.

- Neuroprotection : Research indicates that selective inhibitors derived from compounds related to this compound may be effective in treating conditions such as glaucoma. These compounds have been shown to inhibit calpain-2 activation, thereby protecting retinal neurons from cell death induced by increased intraocular pressure .

- Diabetes Disorders : There is emerging evidence suggesting that compounds related to this compound could be utilized in treating diabetes-related disorders, including Wolfram syndrome .

Table 2: Therapeutic Effects of Compounds Related to this compound

| Application | Compound Type | Effect |

|---|---|---|

| Glaucoma | Calpain-2 inhibitors | Neuroprotection against retinal cell death |

| Diabetes Disorders | Selective inhibitors | Potential treatment for Wolfram syndrome |

Biotechnological Innovations

In biotechnology, this compound is being investigated for its role in developing bioactive compounds and biopolymers. Its structural properties make it a candidate for creating biodegradable materials and drug delivery systems.

- Biodegradable Polymers : Research has highlighted the potential of biopolymers like poly(3-hydroxybutyrate) in encapsulating drugs and constructing scaffolds for tissue engineering. The incorporation of compounds like this compound could enhance the mechanical properties and biodegradability of these materials .

- Drug Delivery Systems : Nanospheres made from biopolymers containing derivatives of this compound have shown promise in targeted drug delivery applications, particularly in cancer treatments where controlled release mechanisms are crucial .

Table 3: Biotechnological Applications Involving this compound

| Application | Description | Potential Benefits |

|---|---|---|

| Biodegradable Polymers | Use in drug encapsulation | Enhanced biodegradability |

| Drug Delivery Systems | Nanospheres for targeted delivery | Improved therapeutic efficacy |

Propriétés

IUPAC Name |

2-hydroxypentanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O3/c1-2-3-4(6)5(7)8/h4,6H,2-3H2,1H3,(H,7,8)/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHWHSJDIILJAT-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)[O-])O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9O3- | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

117.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.